molecular formula C25H21IN2 B5144914 3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)

3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)

Cat. No. B5144914
M. Wt: 476.4 g/mol
InChI Key: VZPYHNFXLKFGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)’ is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as ‘BM212’ and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, BM212 disrupts the formation of microtubules, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BM212 has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, BM212 has also been shown to have anti-inflammatory and antioxidant properties. Studies have shown that BM212 can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. BM212 has also been shown to reduce oxidative stress and protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using BM212 in lab experiments is its potential as a therapeutic agent for cancer treatment. BM212 has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using BM212 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BM212. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential use in combination with other cancer drugs to enhance its antitumor activity. Additionally, future studies could investigate the use of BM212 in other disease models, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, ‘3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)’ or BM212 is a promising compound for scientific research, particularly in the field of cancer research. Its antitumor activity, anti-inflammatory and antioxidant properties make it a potential therapeutic agent with fewer side effects than traditional chemotherapy drugs. However, further studies are needed to fully understand its mechanism of action and explore its potential use in other disease models.

Synthesis Methods

BM212 can be synthesized using a multistep process. The first step involves the reaction of 2-methylindole with iodobenzene in the presence of a catalyst. This reaction produces 2-(2-iodophenyl)-2-methylindole, which is then reacted with formaldehyde to produce 3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole). The final product is obtained by recrystallization of the crude product.

Scientific Research Applications

BM212 has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that BM212 has antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. BM212 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.

properties

IUPAC Name

3-[(2-iodophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21IN2/c1-15-23(18-10-4-7-13-21(18)27-15)25(17-9-3-6-12-20(17)26)24-16(2)28-22-14-8-5-11-19(22)24/h3-14,25,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPYHNFXLKFGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3I)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.